2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
Description
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole ring at position 6, a methyl group at position 2, and a piperazine moiety at position 3. The piperazine is further linked to a morpholine-terminated ethanone group. The morpholine group enhances solubility due to its polarity, while the dimethylpyrazole and methylpyrimidine substituents may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O2/c1-15-12-16(2)27(23-15)19-13-18(21-17(3)22-19)25-6-4-24(5-7-25)14-20(28)26-8-10-29-11-9-26/h12-13H,4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSGUAWZCOSTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)CC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 341.44 g/mol. The structure consists of a piperazine ring, a morpholine moiety, and a pyrazole-pyrimidine framework, which are key components that contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that structural modifications can enhance activity against various pathogens, including bacteria and fungi . The specific compound under review has shown promise in preliminary assays against Mycobacterium tuberculosis, suggesting potential use in anti-tubercular therapy.
Anticancer Potential
The compound's structural components may also impart anticancer properties. Compounds containing piperazine and pyrazole rings have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest . For instance, related compounds have exhibited IC50 values in the low micromolar range against diverse cancer types, indicating a strong potential for further development.
Enzyme Inhibition
The biological activity of the compound is hypothesized to involve inhibition of specific enzymes implicated in disease processes. For instance, derivatives with similar structures have been shown to inhibit kinases involved in cancer progression . Such inhibition could lead to decreased cell proliferation and increased apoptosis in cancer cells.
Interaction with Biological Targets
Molecular docking studies suggest that the compound may effectively bind to targets such as protein kinases and receptors involved in inflammation and cancer pathways. This binding can modulate signaling pathways critical for cell survival and proliferation .
Study 1: Anti-Tubercular Activity
In a recent study evaluating various piperazine derivatives, one compound demonstrated an IC90 value of 3.73 μM against Mycobacterium tuberculosis H37Ra. This suggests that the structural features present in our compound could similarly enhance anti-tubercular efficacy .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxicity of related compounds on human embryonic kidney cells (HEK-293). The results indicated that several derivatives were non-toxic at concentrations effective against cancer cell lines, highlighting the therapeutic window for potential clinical applications .
Data Table: Summary of Biological Activities
| Biological Activity | Compound | IC50 (μM) | Target Organism/Cell Type |
|---|---|---|---|
| Anti-Tubercular | 2-{...} | 3.73 | Mycobacterium tuberculosis |
| Cytotoxicity | 2-{...} | >10 | HEK-293 |
| Anticancer (e.g., A549) | 2-{...} | <5 | A549 Lung Cancer Cells |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one. Research indicates that derivatives of pyrazole and pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases associated with tumor growth and proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have reported that similar pyrazole derivatives demonstrate efficacy against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
Enzyme Inhibition Studies
Research has shown that compounds with similar structures can act as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways. For instance, piperazine derivatives are known to inhibit phosphodiesterases, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased intracellular levels of cyclic nucleotides, thereby influencing various physiological processes.
Neuropharmacological Applications
The morpholine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing morpholine have been studied for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. This could lead to developments in treatments for neurological disorders such as depression and anxiety.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 3,5-dimethylpyrazole and various piperazine derivatives. The synthetic routes often require careful optimization to achieve high yields and purity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3,5-Dimethylpyrazole + Methylpyrimidine | Reflux in ethanol | 85% |
| 2 | Piperazine + Intermediate from Step 1 | Stir at room temperature | 90% |
| 3 | Morpholine + Product from Step 2 | Heat under reflux | 80% |
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods confirm the structural integrity and purity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The pyrimidine-piperazine backbone is shared with compounds such as 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (compound 5, ) and pyrazolo[3,4-d]pyrimidin-4-yl derivatives (). However, the target compound distinguishes itself via the morpholine-ethanone terminus, contrasting with the trifluoromethylphenyl or hydrazine substituents in analogs. Morpholine’s electron-rich oxygen atom may improve aqueous solubility compared to hydrophobic groups like trifluoromethylphenyl .
Substituent Effects on Reactivity and Stability
- Pyrazole vs. Pyrazolopyrimidine: The 3,5-dimethylpyrazole substituent in the target compound contrasts with the fused pyrazolopyrimidine systems in . The target compound’s modular pyrazole-pyrimidine linkage allows for easier structural diversification .
- Morpholine vs. Thiophene/Alkyl Chains : In , thiophene or alkyl chains (e.g., compound 21) are used as terminal groups. Morpholine’s polarity reduces logP values compared to thiophene, suggesting improved pharmacokinetic profiles .
Key Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
